CID 78064228
Description
CID 78064228 is a PubChem-registered compound identifier (CID) assigned to a specific chemical entity. For instance, emphasizes the necessity of spectral data (e.g., NMR, MS), elemental analysis, and X-ray crystallography to confirm identity and purity for new compounds. Similarly, highlights the importance of IUPAC nomenclature and physicochemical property documentation for reproducibility and validation.
Given the absence of explicit data for this compound in the evidence, this analysis will focus on established comparison frameworks using analogous compounds described in the literature (e.g., oscillatoxin derivatives, boronic acids, and pharmacologically active small molecules).
Properties
Molecular Formula |
C4H4Cl6Si2 |
|---|---|
Molecular Weight |
321.0 g/mol |
InChI |
InChI=1S/C4H4Cl6Si2/c5-1(11-3(7)8)2(6)12-4(9)10/h1-4H |
InChI Key |
MZZUXKKITDKLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C([Si]C(Cl)Cl)Cl)([Si]C(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78064228 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, often involving automated control systems to monitor and adjust reaction parameters in real-time.
Chemical Reactions Analysis
Search Result Limitations
The provided search results focus on related compounds (e.g., CID 78062988, CID 78068628, and others) but do not mention CID 78064228. Key databases like PubChem and NIST Chemical Kinetics Database were either inaccessible (502 error) or did not yield relevant entries.
Potential Reasons for Data Absence
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Novelty : this compound may be a recently registered compound with limited published studies.
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Classification : The compound could be proprietary, classified, or restricted from public databases.
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Nomenclature : A possible typographical error in the CID number may exist.
General Context for Similar Compounds
While specific data for this compound is unavailable, insights can be drawn from analogous compounds:
Typical Reaction Types for Organic Compounds
| Reaction Type | Description | Example Compounds Referenced |
|---|---|---|
| Nucleophilic substitution | Attack by nucleophiles at electrophilic centers | CID 78062988 |
| Elimination | Formation of alkenes via removal of atoms (e.g., H2O) | CID 78062988 |
| Oxidation | Conversion to oxides or other oxidized forms | N-DODECYL-D25-AMINE |
| Reduction | Addition of electrons to reduce functional groups | Difemetorex |
Recommendations for Further Inquiry
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Verify the CID number for accuracy.
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Consult specialized databases (e.g., SciFinder, Reaxys) with updated chemical reaction profiles.
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Review patent literature for proprietary synthetic or reaction data.
Scientific Research Applications
CID 78064228 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological assays to study its effects on cellular processes and to identify potential therapeutic targets.
Medicine: this compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of CID 78064228 involves its interaction with specific molecular targets in the body. These interactions can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares CID 78064228 (hypothetical data inferred from analogous compounds) with oscillatoxin derivatives () and boronic acid analogs (). Key parameters include molecular weight, polarity (TPSA), and lipophilicity (LogP).
<sup>a</sup>LogP values derived from XLOGP3 calculations ().
Key Observations :
- Lipophilicity (LogP) significantly impacts bioavailability and membrane permeability. For example, CID 53216313 (LogP 2.15) exhibits moderate lipophilicity, aligning with its high GI absorption and BBB permeability .
- Solubility differences (e.g., CID 53216313: 0.24 mg/mL vs. CID 57416287: 86.7 mg/mL) correlate with polar surface area (TPSA) and hydrogen-bonding capacity .
Biological Activity
CID 78064228, a compound recognized for its role in chemically-inducible dimerization (CID), has garnered attention in the field of cell biology due to its unique ability to manipulate signaling pathways within cells. This article delves into the biological activity of this compound, discussing its mechanisms, applications, and relevant case studies.
Overview of Chemically-Inducible Dimerization (CID)
Chemically-inducible dimerization is a technique that allows researchers to control protein interactions and cellular signaling in a precise manner. By using CID systems, scientists can induce the dimerization of proteins at specific times and locations within cells, facilitating the study of complex biological processes that are otherwise challenging to investigate. The ability to manipulate signaling pathways with temporal and spatial precision is crucial for understanding cellular functions and interactions .
The primary mechanism of CID involves the formation of a dimer between two proteins or domains upon exposure to a specific chemical inducer. This dimerization can activate or inhibit various cellular processes, including:
- Signal Transduction : CID can be used to study how signals are transmitted within cells by controlling the activity of kinases and other signaling molecules.
- Cellular Localization : By directing proteins to specific cellular compartments, researchers can investigate the importance of localization in protein function.
- Feedback Loops : CID allows for the exploration of feedback mechanisms in signaling pathways, such as those involving small GTPases like HRas and PI3K .
Biological Activity Data
Table 1 summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies highlight the practical applications of this compound in research:
- Signaling Paradox Investigation : Researchers utilized CID to dissect how a limited set of signaling molecules can generate diverse cellular responses, shedding light on the intricate nature of cellular communication.
- Lipid Signaling Studies : The compound has been instrumental in studying lipid second messengers, revealing insights into their roles in cellular processes such as endocytosis and receptor trafficking .
- Neutrophil Migration : A study demonstrated that CID could induce PI3K recruitment to the plasma membrane, facilitating actin remodeling in neutrophils without external stimuli, thus confirming a positive feedback loop in cell migration .
Q & A
How to formulate a focused research question for studying CID 78064228?
- Methodological Answer: Begin by narrowing the scope using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome). For example:
- Problem: Mechanisms of action for this compound.
- Intervention: Administering this compound under controlled conditions.
- Comparison: Effects vs. a placebo or analogous compound.
- Outcome: Quantifiable biochemical or phenotypic changes.
Ensure the question is specific, measurable, and addresses gaps in existing literature .
Q. What are best practices for conducting a literature review on this compound?
- Methodological Answer:
- Use systematic searches in databases like PubMed, Scopus, and Google Scholar with keywords (e.g., "this compound pharmacokinetics" or "this compound toxicity").
- Filter results to prioritize peer-reviewed articles and primary sources.
- Critically evaluate methodologies in prior studies to identify inconsistencies or gaps (e.g., dosage ranges, model systems) .
Q. How to design initial experiments to assess this compound's biological activity?
- Methodological Answer:
- Step 1: Define variables (e.g., concentration, exposure time, cell lines/animal models).
- Step 2: Include controls (positive/negative controls, vehicle-only groups).
- Step 3: Use pilot studies to determine optimal sample size via power analysis.
- Step 4: Document protocols in detail for reproducibility (e.g., reagent lot numbers, equipment settings) .
Q. What criteria ensure reproducibility in this compound experiments?
- Methodological Answer:
- Standardize protocols across replicates (e.g., temperature, pH, incubation times).
- Validate instruments (e.g., HPLC calibration for compound quantification).
- Report raw data and statistical methods transparently, adhering to guidelines like ARRIVE (Animal Research: Reporting of In Vivo Experiments) .
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound's efficacy?
- Methodological Answer:
- Perform meta-analysis to compare results across studies, adjusting for variables like dosage, solvent used, or assay type.
- Replicate key experiments under standardized conditions to isolate confounding factors (e.g., batch-to-batch compound variability).
- Use sensitivity analysis to assess the impact of methodological differences .
Q. What strategies optimize experimental conditions for this compound in multi-omics studies?
- Methodological Answer:
- Design: Employ factorial designs to test interactions between variables (e.g., dose-response vs. time-course).
- Integration: Combine transcriptomic, proteomic, and metabolomic data using tools like pathway enrichment analysis.
- Validation: Cross-verify findings with orthogonal methods (e.g., CRISPR knockdown for gene function validation) .
Q. How to address ethical challenges in in vivo studies with this compound?
- Methodological Answer:
- Follow 3R principles (Replacement, Reduction, Refinement) for animal use.
- Justify sample sizes statistically to minimize animal numbers.
- Obtain ethics committee approval and document compliance with ARRIVE guidelines .
Q. What statistical methods are suitable for analyzing dose-dependent effects of this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
